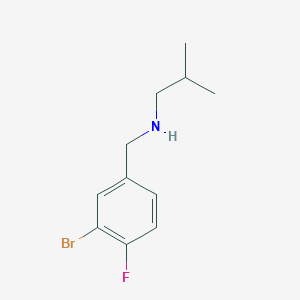

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine

Description

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine is an organic compound that features a benzylamine structure with bromine and fluorine substituents on the benzene ring

Properties

Molecular Formula |

C11H15BrFN |

|---|---|

Molecular Weight |

260.15 g/mol |

IUPAC Name |

N-[(3-bromo-4-fluorophenyl)methyl]-2-methylpropan-1-amine |

InChI |

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3 |

InChI Key |

IOJPFNKMZUEGMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC1=CC(=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2-methylpropan-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.

Reduction Reactions: The compound can be reduced to remove the halogen substituents or to convert the amine group to an alkyl group.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of imines or amides.

Reduction: Formation of dehalogenated amines or alkylamines.

Scientific Research Applications

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine is an organic compound with a bromine and a fluorine atom attached to a benzyl group, along with a branched amine structure. Its molecular formula is and its molecular weight is approximately 249.12 g/mol. This compound is of interest in medicinal chemistry and organic synthesis due to its potential for chemical and biological interactions.

Scientific Research Applications

This compound's unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways. Studies of this compound focus on how it interacts with biological molecules like proteins or nucleic acids to determine its binding affinities and how it exerts its effects. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

While specific case studies and comprehensive data tables for this compound are not available in the provided search results, research on similar compounds, such as (3-Bromo-4-fluorophenyl)methylamine, reveals potential applications and biological activities:

- Medicinal Chemistry and Organic Synthesis The presence of bromine and fluorine atoms influences the compound's reactivity and biological properties, making it valuable in various research fields.

- Interactions with Biological Targets Similar compounds have shown potential interactions with biological targets like receptors or enzymes. For example, they have exhibited antibacterial and anticancer properties.

- Pharmacological Effects Studies suggest that (3-Bromo-4-fluorophenyl)methylamine may interact with biological targets, leading to pharmacological effects such as pressor activity, which is influenced by the alkyl chain attached to the amine group.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

- N-(3-bromo-4-fluorobenzyl)-1-methoxypropan-2-amine

- N-(3-bromo-4-fluorobenzyl)butan-1-amine

- N-(4-{[(3-bromo-4-fluorobenzyl)amino]methyl}phenyl)butanamide

Uniqueness

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and binding properties. The combination of bromine and fluorine atoms provides a distinct electronic environment that can be exploited in various chemical and biological applications.

Biological Activity

N-(3-bromo-4-fluorobenzyl)-2-methylpropan-1-amine is a compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluorobenzyl chloride with 2-methylpropan-1-amine. The reaction can be facilitated under basic conditions, using solvents such as dichloromethane or ethanol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies have shown that this compound has a minimum inhibitory concentration (MIC) against various strains of bacteria, including multidrug-resistant strains.

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 12.5 | 25 |

These results suggest that it may be effective against resistant bacterial infections, although further studies are necessary to fully elucidate its efficacy and mechanism of action.

Anticancer Activity

In addition to its antibacterial effects, this compound has been investigated for its potential anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:

- Protein-Ligand Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds with key amino acids in target proteins, enhancing its binding affinity and biological activity .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation, contributing to its antibacterial and anticancer effects .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, showing a promising MIC value compared to standard antibiotics .

- Evaluation in Cancer Models : In vitro studies using cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.